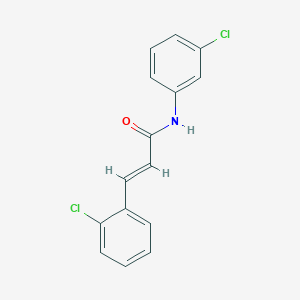

3-(2-chlorophenyl)-N-(3-chlorophenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"3-(2-chlorophenyl)-N-(3-chlorophenyl)acrylamide" is a compound of interest due to its unique chemical structure and potential applications in various fields. Its synthesis, structural characteristics, and properties have been explored to understand its behavior and potential utility.

Synthesis Analysis

The synthesis of acrylamide derivatives, including those similar to "3-(2-chlorophenyl)-N-(3-chlorophenyl)acrylamide," involves specific reactions that introduce chlorophenyl groups into the acrylamide structure. For instance, Shukla et al. (2020) detailed the synthesis and spectral analysis of a dichlorophenyl-acrylamide derivative through a series of chemical reactions, highlighting the precision required in crafting such molecules (Shukla, Chaudhary, & Pandey, 2020).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is often analyzed using various spectroscopic techniques and theoretical calculations. For example, Demir et al. (2016) performed a detailed analysis of a related acrylamide compound's structure using X-ray diffraction and DFT calculations, providing insight into the molecular geometry and electronic structure of such compounds (Demir et al., 2016).

Chemical Reactions and Properties

Acrylamide derivatives undergo a range of chemical reactions, influenced by their reactive acrylamide group and substituted phenyl rings. Studies like that by Ramesh and Jeganmohan (2021) explore the catalytic activities and reaction mechanisms involving acrylamide derivatives, shedding light on their chemical behavior and potential applications (Ramesh & Jeganmohan, 2021).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various domains. The study by Rajnikant et al. (2012) on the crystallographic properties of a related acrylamide compound provides valuable data on its physical characteristics (Rajnikant et al., 2012).

Chemical Properties Analysis

The chemical properties of "3-(2-chlorophenyl)-N-(3-chlorophenyl)acrylamide" and similar compounds, including reactivity, stability, and interaction with other chemicals, are essential for their practical application. Studies such as that by Girma et al. (2005) on the coordination chemistry of acrylamide reveal the compound's ability to form complexes with metals, indicating its potential utility in various chemical processes (Girma, Lorenz, Blaurock, & Edelmann, 2005).

Applications De Recherche Scientifique

Polyacrylamide Applications

Polyacrylamide Synthesis and Uses : Acrylamide is a key monomer in producing polyacrylamide, which has widespread applications in soil conditioning, wastewater treatment, and as a medium for electrophoretic separation of proteins. The synthesis, biochemistry, and safety of acrylamide have been extensively studied due to its wide-ranging industrial and laboratory applications (Friedman, 2003).

Analytical and Biochemical Research

Protein and Nucleic Acid Detection : Acrylamide plays a crucial role in the detection of tritium-labelled proteins and nucleic acids in polyacrylamide gels, demonstrating its utility in biochemical research (Bonner & Laskey, 1974).

Fluorescence Quenching Studies : The compound is used in fluorescence quenching studies to determine the exposure of tryptophanyl residues in proteins, indicating its importance in protein structure and function analysis (Eftink & Ghiron, 1976).

Environmental and Material Science

Corrosion Inhibition : Research into acrylamide derivatives has explored their application as corrosion inhibitors for metals in acidic solutions, showing the potential for protecting industrial materials (Abu-Rayyan et al., 2022).

Polymerization and Material Properties : Studies on acrylamide under pressure have indicated structural variations and potential for polymerization, which could be relevant for developing new polymeric materials (Sharma et al., 2013).

Propriétés

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(3-chlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO/c16-12-5-3-6-13(10-12)18-15(19)9-8-11-4-1-2-7-14(11)17/h1-10H,(H,18,19)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHRHPCAXOSOIH-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorophenyl)-1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-piperidinol](/img/structure/B5577571.png)

![2-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5577574.png)

![6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5577584.png)

![3-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5577588.png)

![3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride](/img/structure/B5577590.png)

![4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5577610.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5577613.png)

![N-[(benzylamino)carbonyl]-4-chlorobenzamide](/img/structure/B5577645.png)

![2-[3-(methoxymethyl)-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5577662.png)